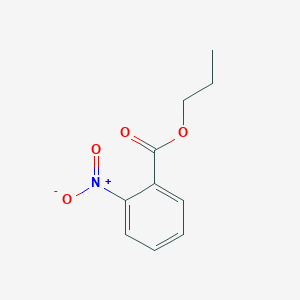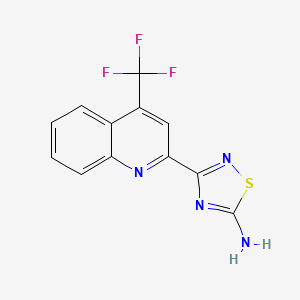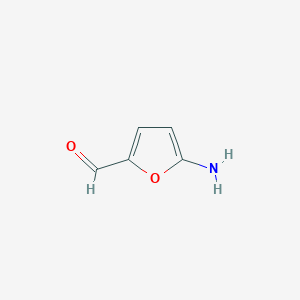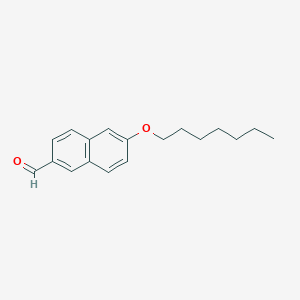
Propyl 2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-nitrobenzoate is an organic compound belonging to the ester family. It is derived from 2-nitrobenzoic acid and propanol. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2-nitrobenzoate can be synthesized through a multi-step process. The primary method involves the esterification of 2-nitrobenzoic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
-
Esterification Reaction
Reactants: 2-nitrobenzoic acid and propanol
Catalyst: Sulfuric acid
Conditions: Reflux
-
Industrial Production Methods
- The industrial production of this compound follows a similar route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-nitrobenzoate undergoes several types of chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas and a palladium catalyst
Conditions: High pressure and temperature
Products: Propyl 2-aminobenzoate
-
Hydrolysis
Reagents: Water and a strong acid or base
Conditions: Elevated temperature
Products: 2-nitrobenzoic acid and propanol
-
Nucleophilic Substitution
Reagents: Nucleophiles such as amines
Conditions: Room temperature
Products: Substituted benzoates
Scientific Research Applications
Propyl 2-nitrobenzoate has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Acts as a precursor for the preparation of other esters and amides.
-
Biology
- Studied for its potential biological activity and interactions with enzymes.
-
Medicine
- Investigated for its potential use in drug development and as a prodrug.
-
Industry
- Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propyl 2-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group in the compound can undergo reduction to form an amine, which can then interact with biological molecules. The ester group can be hydrolyzed to release the active 2-nitrobenzoic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
- Methyl 2-nitrobenzoate
- Ethyl 2-nitrobenzoate
- Butyl 2-nitrobenzoate
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
propyl 2-nitrobenzoate |
InChI |
InChI=1S/C10H11NO4/c1-2-7-15-10(12)8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3 |
InChI Key |
FEIDDCIQBWFLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)
![5-Methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid](/img/structure/B13878755.png)



![2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)


![Methyl 2-[1-(3-cyanophenyl)ethyl-methylamino]propanoate](/img/structure/B13878797.png)
![1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B13878799.png)

